Acetylenedicarboxylic acid

Description

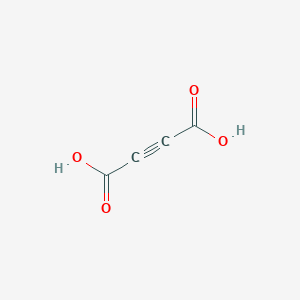

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

but-2-ynedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4/c5-3(6)1-2-4(7)8/h(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIVTFGABIZHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

928-04-1 (potassium salt) | |

| Record name | 2-Butynedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3059715 | |

| Record name | 2-Butynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Acetylenedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-45-0 | |

| Record name | 2-Butynedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butynedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acetylenedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butynedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D2OJ4KO44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Acetylenedicarboxylic Acid

Established Synthetic Pathways for Acetylenedicarboxylic Acid

Several methods have been established for the laboratory and industrial synthesis of this compound. These pathways often involve oxidation, elimination reactions, or carboxylation of suitable precursors.

The oxidation of but-2-yne derivatives presents a viable route to this compound. For instance, the electrochemical oxidation of alkynols on a lead dioxide anode can yield this compound with approximately 50% productivity. google.com Another approach involves the oxidation of α,ω-diols on a nickel oxide anode to produce the corresponding dicarboxylic acid. google.com

While the direct esterification of this compound is a common method to produce its esters, the reverse reaction, the hydrolysis of the ester, can be used to generate the acid. orgsyn.orgcdnsciencepub.com For example, dimethyl acetylenedicarboxylate (B1228247) can be prepared by reacting the potassium acid salt of this compound with methanol (B129727) and sulfuric acid. orgsyn.org The subsequent hydrolysis of the resulting ester would yield this compound.

A well-established and frequently utilized method for synthesizing this compound involves the dehydrobromination of α,β-dibromosuccinic acid. wikipedia.orgorgsyn.org This reaction is typically carried out by treating α,β-dibromosuccinic acid with a solution of potassium hydroxide (B78521) in an alcohol, such as methanol or ethanol (B145695). wikipedia.orgorgsyn.org The reaction mixture is refluxed, leading to the formation of potassium bromide and potassium acetylenedicarboxylate. wikipedia.orgorgsyn.org

The resulting mixed salts are then separated, and the potassium acetylenedicarboxylate is treated with sulfuric acid to precipitate the monopotassium salt. orgsyn.orgoc-praktikum.de This intermediate salt is then dissolved in a mixture of sulfuric acid and water, followed by extraction with ether to isolate the pure hydrated crystals of this compound. orgsyn.org This method, with variations, has been a reliable laboratory procedure for decades. orgsyn.org

| Reactant | Reagent | Solvent | Product | Yield |

| α,β-Dibromosuccinic acid | Potassium Hydroxide | Methanol/Ethanol | This compound | 73-88% orgsyn.org |

The direct carboxylation of acetylene (B1199291) with carbon dioxide offers a more atom-economical route to this compound. This method involves the direct reaction of acetylene gas with carbon dioxide under specific catalytic conditions. google.com

The carboxylation of acetylene can be effectively catalyzed by the presence of a silver or copper salt in conjunction with an amine base. google.com Suitable silver catalysts include silver halides (I), silver nitrate (B79036) (I), and silver tetrafluoroborate. google.com Copper catalysts that have been employed include cupric iodide (I) and cupric cyanide (I). google.com The amine base plays a crucial role in the reaction, with 1,5-diazabicyclo[4.3.0]non-5-ene being a noted example. google.com

| Catalyst Type | Examples |

| Silver Salts | Silver Halide (I), Silver Nitrate (I), Silver Tetrafluoroborate google.com |

| Copper Salts | Cupric Iodide (I), Cupric Cyanide (I) google.com |

| Amine Bases | 1,5-diazabicyclo[4.3.0]non-5-ene google.com |

While promising, the catalytic carboxylation of acetylene presents several challenges. Ensuring the dryness and purity of the acetylene gas is critical, as impurities like hydrogen sulfide, carbon dioxide, or phosphine (B1218219) can interfere with the reaction. sciencemadness.org The reaction can be conducted at atmospheric pressure (1 bar) or at elevated pressures up to 10 bar. google.com A potential side reaction is the formation of glutamic acid, which can lead to the simultaneous production of carbon dioxide and acetylene. google.com

Carboxylation of Acetylene with Carbon Dioxide

Advanced Synthetic Strategies for this compound Esters

The synthesis of this compound esters can be achieved through various methods, with some of the most effective strategies involving the use of specialized starting materials and the application of chiral auxiliaries for stereoselective transformations.

Esterification of Dibromofumaryl Chloride.cdnsciencepub.com

A highly efficient method for the preparation of this compound esters involves the esterification of dibromofumaryl chloride, followed by a debromination step. cdnsciencepub.com This approach has proven successful for synthesizing both achiral and chiral esters, some of which are not accessible through direct esterification methods. cdnsciencepub.com

The general procedure begins with the conversion of this compound to dibromofumaric acid via bromination. Subsequent treatment with phosphorus pentachloride yields dibromofumaryl chloride. cdnsciencepub.com The use of phosphorus pentachloride is crucial, as other reagents like thionyl chloride can cause the liberation of bromine and lead to the formation of undesirable byproducts. cdnsciencepub.com

| Reactant | Reagent | Product | Yield (%) |

| Dibromofumaric acid | Phosphorus pentachloride | Dibromofumaryl chloride | 92 |

| Dibromofumaryl chloride | Alcohol, Pyridine (B92270) | Dibromofumarate | >90 (most steps) |

| Dibromofumarate | Zinc | Acetylenic diester | >90 (most steps) |

Table 1: Key reaction steps and yields in the synthesis of this compound esters from dibromofumaryl chloride. cdnsciencepub.com

Selective Synthesis of Chiral this compound Esters.cdnsciencepub.comcdnsciencepub.com

The synthesis of chiral esters of this compound is of significant interest for their application in asymmetric synthesis, particularly as dienophiles in Diels-Alder reactions. cdnsciencepub.comcdnsciencepub.com A notable example is the synthesis of the bis(methyl (S)-lactyl) ester of this compound. cdnsciencepub.com This chiral ester, which cannot be obtained by direct esterification, is successfully prepared using the dibromofumaryl chloride methodology. cdnsciencepub.com

The selective synthesis of these chiral esters opens the door to investigating their stereochemical influence on subsequent reactions. For instance, the Diels-Alder reactions of the bis(methyl (S)-lactyl) ester with various dienes have been studied, revealing moderate asymmetric induction, especially with dienes containing an α-hydroxyl group. cdnsciencepub.comcdnsciencepub.com Interestingly, an unusual reversal of asymmetric induction has been observed in one case due to a change in the reaction solvent. cdnsciencepub.com This highlights the subtle interplay of steric and electronic factors in controlling the stereochemical outcome of these reactions.

Preparation of Protonated Species of this compound.researchgate.netd-nb.info

The study of this compound in superacidic media provides insights into its basicity and the nature of its protonated forms. By employing superacids, it is possible to generate and characterize both mono- and diprotonated species of this dicarboxylic acid. d-nb.info

Mono- and Diprotonated this compound in Superacidic Media (e.g., HF/MF5, M=As, Sb).researchgate.netd-nb.info

This compound can be protonated in binary superacidic systems such as hydrogen fluoride (B91410)/antimony pentafluoride (HF/SbF5) or hydrogen fluoride/arsenic pentafluoride (HF/AsF5). researchgate.netd-nb.info These powerful acid systems are capable of protonating the carbonyl oxygen atoms of the carboxylic acid groups. d-nb.info The resulting mono- and diprotonated species have been successfully isolated and characterized. d-nb.info

The diprotonated species, [C4H4O4]2+, is formed when a sufficient excess of the Lewis acid (MF5) is used. d-nb.info In contrast, the monoprotonated species, [C4H3O4]+, is obtained under different stoichiometric conditions. d-nb.info Interestingly, the structure of the monoprotonated species is more accurately described as being twofold hemiprotonated, where a proton is shared between the two carboxylic acid groups through a strong hydrogen bond. researchgate.net

Stoichiometric Control in Protonation Reactions.d-nb.info

The degree of protonation of this compound in superacidic media is directly influenced by the stoichiometric ratio of the Lewis acid (AsF5 or SbF5) to the this compound. d-nb.info By carefully controlling this ratio, it is possible to selectively generate either the monoprotonated or the diprotonated species. d-nb.info

The synthesis of these protonated species is typically carried out in a two-step process. First, the superacidic system is prepared by combining the Lewis acid with an excess of anhydrous hydrogen fluoride. d-nb.info Then, this compound is added to the frozen superacid, and the mixture is warmed to allow the protonation reaction to occur. d-nb.info After the reaction is complete, the excess hydrogen fluoride is removed to isolate the corresponding salts of the protonated species. d-nb.info

| Stoichiometric Ratio (Lewis Acid : Acid) | Protonated Species |

| Lower ratio | Monoprotonated ([C4H3O4]+) |

| Higher ratio | Diprotonated ([C4H4O4]2+) |

Table 2: Stoichiometric control of protonation of this compound. d-nb.info

Synthesis of this compound Salts as Precursors for Nanocomposites.daneshyari.comnih.gov

Salts of this compound have emerged as valuable precursors for the synthesis of nanocomposite materials. daneshyari.comnih.gov These salts can be prepared through straightforward reactions and subsequently used to generate metal nanoparticles embedded in a carbon matrix. daneshyari.comnih.gov

A notable example is the synthesis of a silver(I) salt of this compound. This is achieved by reacting an aqueous solution of silver nitrate with an aqueous solution of this compound, which results in the immediate precipitation of the white silver acetylenedicarboxylate salt. nih.gov

This silver salt can then be thermally decomposed to produce silver nanoparticles embedded within a carbon matrix. nih.gov The thermal decomposition can be carried out either by pyrolysis in an autoclave or by thermolysis in a high-boiling solvent like xylene. nih.gov During this process, the silver cations are reduced to metallic silver, and the this compound moieties polymerize and subsequently carbonize, forming a graphitic carbon matrix that encapsulates the silver nanoparticles. nih.gov This method provides a versatile route to metal-carbon nanocomposites with potential applications in catalysis and materials science. daneshyari.comnih.gov

| Precursor Salt | Synthetic Method | Product |

| Cobalt (II) acetylenedicarboxylate | Thermal degradation | Cobalt-containing nanocomposite |

| Silver (I) acetylenedicarboxylate | Pyrolysis or Thermolysis | Silver nanoparticles in carbon matrix |

Table 3: this compound salts as precursors for nanocomposites. daneshyari.comnih.gov

Molecular Structure, Bonding, and Crystallography of Acetylenedicarboxylic Acid and Its Derivatives

High-Resolution Structural Determination of Acetylenedicarboxylic Acid

The definitive three-dimensional arrangement of atoms in this compound has been established through single-crystal X-ray diffraction, providing precise data on bond lengths, angles, and molecular conformation for both its anhydrous and hydrated forms.

The crystal structure of anhydrous this compound has been determined using single-crystal X-ray diffraction data. The compound crystallizes in the monoclinic space group P2₁/n. rsc.org This analysis provided highly accurate measurements for the molecule's dimensions, with an estimated standard deviation for bond lengths involving non-hydrogen atoms of 0.002 Å. rsc.org

The dihydrated form, this compound dihydrate (ADAD), has also been extensively studied. Diffraction studies reveal that ADAD can exist in two polymorphic modifications: a room temperature α-form and a low-temperature β-form, with a phase transition occurring at approximately 4.9 °C. mdpi.com In both phases, the unit cell contains two planar, centrosymmetric acid molecules and four water molecules. mdpi.com Single-crystal X-ray diffraction is the definitive method for such structural solutions, allowing for the precise determination of atomic positions and the geometry of the molecules within the crystal lattice. nih.gov

The crystal and molecular structure of this compound dihydrate was first determined decades ago using photographic film detection methods. mdpi.comrsc.org More recent re-examinations using modern X-ray diffraction techniques have confirmed the earlier findings while providing greater refinement and detail. mdpi.com These contemporary analyses have substantiated key structural features, such as the O···O distance in the short hydrogen bonds, and have clearly resolved differences in bond lengths within the carboxyl group that indicate a neutral acid molecule rather than a zwitterionic structure. mdpi.com This confirmation is crucial as an exact single-crystal structure serves as a reliable foundation for further spectroscopic and theoretical investigations. mdpi.com

Detailed analysis of diffraction data allows for a precise comparison of geometric parameters in the neutral (protonated) this compound molecule and its deprotonated (anionic) forms.

In the neutral dihydrate, the C-O bond lengths within the carboxyl group are distinct, consistent with one single bond (C-OH) and one double bond (C=O). mdpi.com Upon deprotonation to form the acetylenedicarboxylate (B1228247) dianion (C₄O₄²⁻), the two C-O bonds become equivalent due to resonance delocalization of the negative charge. wikipedia.org The molecule consists of a linear C₄ backbone with two carboxylate groups that can adopt various torsion angles relative to each other. rsc.org The monovalent anion, hydrogenacetylenedicarboxylate (HC₄O₄⁻), represents an intermediate state. wikipedia.org

Below is a table comparing selected bond lengths in the anhydrous acid with typical values for related functional groups.

| Bond | Length (Å) in Anhydrous Acid rsc.org | Typical Length (Å) |

|---|---|---|

| C≡C | 1.192 | ~1.20 (Alkynes) |

| C-C | 1.472 | ~1.47 (sp-sp²) |

| C=O | 1.208 | ~1.21 (Carboxylic Acids) |

| C-O | 1.317 | ~1.34 (Carboxylic Acids) |

Crystal Packing and Intermolecular Interactions

The arrangement of this compound molecules in the crystalline state is primarily dictated by a network of hydrogen bonds, which significantly influences the material's physical properties.

In crystalline salts of its partially deprotonated form, the hydrogenacetylenedicarboxylate (HADC) anion, the molecules often form linear chains connected by strong hydrogen bonds. wikipedia.org This robust, one-dimensional network is a characteristic feature of the crystal structure of many HADC salts. wikipedia.org

This compound dihydrate (ADAD) is a model system for studying strong hydrogen bonds. mdpi.com In its crystal structure, a particularly short and strong hydrogen bond exists between the carboxylic acid's hydroxyl group and a water molecule. mdpi.com X-ray re-examination of the ADAD crystal structure confirms a short O···O distance for this interaction. mdpi.com This strong hydrogen bonding network is the dominant intermolecular force governing the crystal packing. The crystal structures of ADAD and oxalic acid dihydrate are nearly identical, with the primary difference being a 0.08 Å variation in the O···O distances of their strongest hydrogen bonds. mdpi.com

C–H···π and π–π Stacking Interactions

Detailed research findings specifically describing the role of C–H···π and π–π stacking interactions in the crystal structure of this compound and its derivatives are not extensively documented in publicly available literature. These non-covalent interactions are crucial in the crystal engineering of many organic molecules, influencing their packing and stability by acting over short and long ranges. While π-π stacking is a key factor in stabilizing structures and transition states in various organic reactions, specific crystallographic studies detailing these interactions for this compound are not available in the provided search results.

Molecular Packing and its Influence on Reactivity

The spatial arrangement of this compound (ADCA) molecules in the crystal lattice is a critical factor governing its solid-state reactivity, particularly for polymerization. researchgate.netrsc.org In its crystalline form, ADCA molecules are organized into chains by hydrogen bonds, with each chain surrounded by six neighboring chains. researchgate.netrsc.org The potential for a solid-state reaction is largely determined by the distance between the reactive centers—the carbon-carbon triple bonds—of these adjacent molecules. researchgate.netrsc.org

At ambient pressure, the distance between the acetylene (B1199291) groups is approximately 4 Å. researchgate.net This distance is at the upper limit of what is considered effective for solid-state reactions according to Schmidt's rule, which posits that polymerizable groups should be separated by less than 4 Å for a reaction to occur. rsc.org The application of high pressure can compress the structure, bringing the reactive centers closer together and facilitating polymerization. researchgate.netrsc.org The chain-like structure of ADCA allows for molecular motion, which helps the molecules arrange into a favorable transition-state geometry for reaction under pressure. rsc.org

Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key area of study for this compound. External factors like pressure and the choice of solvent can induce transitions between these different solid-state forms.

Pressure-Induced Phase Transitions in this compound

This compound undergoes distinct phase transitions when subjected to high pressure. The ambient pressure crystalline form, Form I, transitions to a new phase, Form II, at a relatively low pressure between 0.51 and 0.98 GPa. researchgate.netrsc.org This transition is subtle, as Form II maintains the same symmetry as Form I, but is clearly marked by a discontinuity in the pressure versus volume graph derived from single-crystal X-ray diffraction measurements. researchgate.netrsc.org

Upon further compression, a second phase transition occurs. Raman spectroscopy data indicates a transition to a new phase, Form III, at pressures above 5 GPa. researchgate.netrsc.org This transition is associated with a noticeable change in the crystal's color to a copper hue and splitting in the bending modes of the carbon chain, suggesting significant conformational changes in the molecular structure. researchgate.netrsc.org

| Parameter | Description | Source |

| Initial Phase | Form I (at ambient pressure) | researchgate.netrsc.org |

| First Transition | Form I → Form II | researchgate.netrsc.org |

| Pressure (First Transition) | 0.51 - 0.98 GPa | researchgate.netrsc.org |

| Observation (First Transition) | Discontinuity in pressure vs. volume graph | researchgate.netrsc.org |

| Second Transition | Form II → Form III | researchgate.netrsc.org |

| Pressure (Second Transition) | > 5 GPa | researchgate.netrsc.org |

| Observation (Second Transition) | Crystal color changes to copper; splitting of Raman spectral bands | researchgate.netrsc.org |

Conformational Polymorphs of Zwitterionic Derivatives

While conformational polymorphism, where different crystal forms arise from different conformations of the same molecule, is a known phenomenon, specific studies on conformational polymorphs of zwitterionic derivatives of this compound are not detailed in the available research literature. The existence of both acidic and basic groups in a molecule can lead to the formation of zwitterions, and the conformational flexibility of such molecules can give rise to polymorphism. However, specific examples and crystallographic data for derivatives of this compound remain an area for further investigation.

Solvent-Mediated Polymorphism and Interconversion

Solvent-mediated polymorphism occurs when the choice of solvent influences which polymorphic form crystallizes from a solution. This process involves the dissolution of a metastable form followed by the nucleation and growth of a more stable form. While this is a common method for discovering and controlling polymorphism in pharmaceutical compounds and other organic materials, specific research demonstrating solvent-mediated polymorphic transformations and interconversions for this compound itself is not described in the provided search results. The influence of different solvents on the crystallization and potential polymorphism of this compound is not well-documented in the available literature.

Computational Crystallography and Molecular Modeling

Computational methods have become indispensable tools in modern crystallography, offering deep insights into the forces that govern crystal packing and the ability to predict structural arrangements. For this compound and its derivatives, molecular modeling techniques provide a window into interaction energies, crystal structure prediction, and conformational landscapes that are often difficult to explore through experimental means alone.

Pixel Calculations for Interaction Energies

The Pixel method, a semi-classical approach, is instrumental in quantifying the energetic landscape of a crystal lattice. It calculates intermolecular interaction energies by partitioning them into Coulombic, polarization, dispersion, and exchange-repulsion components based on the electron densities of the interacting molecules. This allows for a detailed chemical interpretation of the forces holding the crystal together.

In the study of anhydrous this compound (ADCA) under high pressure, Pixel calculations have been employed to understand the changes in molecular interactions leading to solid-state polymerization. acs.org The crystal structure of ADCA features molecules surrounded by six neighbors, leading to distinct interaction pathways labeled IN0 through IN5. The centroids of the molecules, located on the carbon-carbon triple bond, serve as a reference for measuring the distances between interacting molecules. acs.org

The application of pressure induces significant changes in these interaction energies. The strongest interaction is the dimer (Int. 0), which is dominated by Coulombic and polarization terms. As pressure increases, this interaction becomes progressively more repulsive. acs.org Conversely, other interactions show a greater rate of compression. acs.org By geometry-optimizing the crystal structure at a high pressure of 5.2 GPa before performing Pixel calculations, researchers can analyze the energetic changes across phase transitions. acs.org For instance, upon transitioning to a new high-pressure phase (Form III), lateral interactions become more stabilizing, while repulsive interactions show a very large change. acs.org These calculations are crucial for understanding reaction mechanisms in the solid state, such as identifying the specific interactions that initiate polymerization. acs.org

The total lattice energy, along with its individual components, can be calculated to provide a comprehensive view of the crystal's stability. acs.orgnih.gov This quantitative analysis helps rationalize the packing motifs and the influence of different types of intermolecular forces. nih.gov

Table 1: Interaction Energy Components in Molecular Crystals via Pixel Calculations This table outlines the different components of interaction energy calculated by the Pixel method, which sums them to determine the total interaction energy between molecules in a crystal lattice.

| Energy Component | Description | Role in Crystal Packing |

| Coulombic (Eele) | Electrostatic interactions between the static electron densities of molecules (charge-charge, dipole-dipole, etc.). | Dominates interactions between polar molecules and is crucial for forming structures like the hydrogen-bonded dimers in carboxylic acids. acs.orgnih.gov |

| Polarization (Epol) | The attractive interaction arising from the distortion of a molecule's electron cloud by the electric field of its neighbors. | A significant stabilizing component, particularly in the presence of strong electrostatic fields. acs.orgnih.gov |

| Dispersion (Edis) | Attractive forces arising from instantaneous fluctuations in electron density (London dispersion forces). | A universally present and often dominant stabilizing force, crucial for the packing of nonpolar and polar molecules alike. nih.gov |

| Exchange-Repulsion (Erep) | The short-range repulsive force that prevents molecules from interpenetrating, originating from the Pauli exclusion principle. | Determines the ultimate proximity of molecules and defines their van der Waals radii, preventing crystal collapse. acs.orgnih.gov |

Predicting Crystal Structures and Molecular Conformations

Predicting the crystal structure of a molecule ab initio is a significant challenge in computational chemistry, involving the search for the most thermodynamically stable arrangement of molecules in the solid state. uu.nlnih.gov The process typically involves generating a multitude of hypothetical crystal structures across various common space groups (like P21/c, P-1, P212121) and then ranking them based on their calculated lattice energies. uu.nl For flexible molecules, this is complicated by the need to also consider various possible molecular conformations. nih.gov

For dicarboxylic acids, computational studies often employ methods like density functional theory (DFT) for energy minimization to identify stable molecular configurations. nih.govnih.gov However, such static approaches may not capture the full conformational landscape, especially in condensed phases where intermolecular interactions play a crucial role. nih.gov More advanced techniques like ab initio molecular dynamics (AIMD) can simulate molecular behavior over time, providing insight into how intermolecular forces, such as hydrogen bonds, stabilize conformers that might otherwise be considered thermally inaccessible. nih.gov

In the case of this compound, computational modeling complements experimental findings. X-ray diffraction studies have identified different polymorphic forms for its dihydrate, including a room-temperature (α) and a low-temperature (β) phase. nih.gov Computational models can be used to validate and refine these experimentally determined structures, providing precise locations for hydrogen atoms, which is often a challenge for X-ray techniques, particularly in systems with short hydrogen bonds. mdpi.com

Furthermore, computational geometry optimization has been used to predict the structural changes of this compound under extreme conditions. When subjected to high pressure, ADCA undergoes a phase transition, and its structure can be geometry-optimized at specific pressures to predict the new arrangement. acs.org This predictive power is essential for understanding high-pressure polymerization, where the packing of molecules and the distance between their reactive centers are critical for a reaction to occur. acs.org

Reaction Mechanisms and Reactivity of Acetylenedicarboxylic Acid

Cycloaddition Reactions

The electron-withdrawing nature of the two carboxyl groups renders the triple bond of acetylenedicarboxylic acid and its esters highly susceptible to reactions with conjugated dienes. researchgate.net These reactions are a cornerstone of synthetic organic chemistry for building six-membered rings. acs.org

This compound and its simple alkyl esters are widely utilized as dienophiles in intermolecular Diels-Alder reactions. organicreactions.orgcdnsciencepub.com These [4+2] cycloaddition reactions proceed with a variety of dienes to form adducts with a six-membered ring. acs.org For instance, the reaction between cyclopentadiene (B3395910) and this compound can be vigorous, but can be controlled by the addition of a minimal amount of water, which also enhances the reaction rate and yield. tandfonline.com The versatility of the Diels-Alder reaction allows for the construction of diverse and complex structures by varying the diene and the specific this compound derivative. acs.org

To achieve stereochemical control in Diels-Alder reactions, chiral esters of this compound have been employed as dienophiles. cdnsciencepub.comcdnsciencepub.com A notable example is the use of bis(methyl (S)-lactyl) acetylenedicarboxylate (B1228247) in reactions with various dienes, including phenylbutadiene, ortho-quinodimethanes (o-QDMs), and isobenzofuran. cdnsciencepub.comdntb.gov.ua While reactions with dienes lacking a hydroxyl group showed poor diastereoselectivity, moderate asymmetric induction was observed in reactions with dienes that possess an α-hydroxyl group. cdnsciencepub.comcdnsciencepub.com For example, the reaction with α-hydroxy-α-phenyl-o-QDM, generated from the irradiation of 2-methylbenzophenone, yielded a mixture of two diastereomers. cdnsciencepub.com

The choice of solvent can significantly influence the stereochemical outcome of Diels-Alder reactions. cdnsciencepub.com An unusual and striking solvent-induced reversal of asymmetric induction was observed in the reaction of bis(methyl (S)-lactyl) acetylenedicarboxylate with α-hydroxy-α-phenyl-o-QDM. cdnsciencepub.comcdnsciencepub.com When the reaction was conducted in a non-polar solvent like benzene (B151609), one diastereomer was favored. However, upon switching to polar solvents such as ethyl acetate, acetone (B3395972), acetonitrile, or methanol (B129727), the diastereomeric ratio was inverted, with the other diastereomer becoming the major product. cdnsciencepub.com This phenomenon highlights the role of electrostatic interactions and solvophobicity in influencing the transition state geometry. cdnsciencepub.com A comprehensive understanding of this specific solvent effect requires further investigation. cdnsciencepub.com

Table 1: Solvent Effects on Diastereoselectivity

This table illustrates the solvent-induced reversal of diastereoselectivity in the Diels-Alder reaction between α-hydroxy-α-phenyl-o-QDM (21) and bis(methyl (S)-lactyl) acetylenedicarboxylate (1b). cdnsciencepub.com

| Solvent | Ratio of Diastereomers (22:23) |

|---|---|

| Benzene | 1 : 2.1 |

| Ethyl Acetate | 1.4 : 1 |

| Acetone | 1.3 : 1 |

| Acetonitrile | 1.4 : 1 |

| Methanol | 1.4 : 1 |

This compound is a key reactant in domino reactions, which involve a cascade of consecutive bond-forming processes under the same reaction conditions. acs.orgebi.ac.uk These reactions are synthetically valuable as they allow for the rapid construction of complex polycyclic molecules from simple precursors. acs.org A well-studied example is the domino reaction between this compound and 1,3-bis(2-furyl)propane, which involves two sequential cycloaddition events. acs.orgresearchgate.net

Theoretical studies, particularly using density functional theory (DFT), have elucidated the stepwise mechanism for the initial stages of these domino reactions. acs.orgresearchgate.netacs.org The process is often initiated by a nucleophilic attack from an electron-rich position of the diene, such as the C5 position of a furan (B31954) ring, onto one of the acetylenic carbons of this compound. acs.orgacs.orgresearchgate.net This attack leads to the formation of a zwitterionic intermediate. acs.orgresearchgate.netacs.org Following its formation, this highly unstable intermediate rapidly undergoes a ring-closure process, where the anionic carbon center attacks the other end of the furan's conjugated system, to yield an initial cycloadduct, such as an oxanorbornadiene intermediate. acs.orgebi.ac.ukresearchgate.net

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition is a significant reaction class for forming five-membered heterocyclic rings. wikipedia.org In these reactions, a 1,3-dipole reacts with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org this compound, being an electron-deficient alkyne, serves as a potent dipolarophile.

Generally, the reactivity of the dipolarophile is enhanced by the presence of electron-withdrawing substituents on the acetylene (B1199291). clockss.org This makes this compound a highly reactive substrate for 1,3-dipolar cycloadditions. clockss.org For instance, it readily reacts with various azides in refluxing ether or acetone to yield the corresponding 4,5-dicarboxylic acid substituted triazoles. clockss.org These reactions are often carried out under mild conditions, and in some cases, can proceed at room temperature. rsc.org

The Huisgen 1,3-dipolar cycloaddition, specifically the reaction between an organic azide (B81097) and an alkyne, is a well-known method for synthesizing 1,2,3-triazoles. wikipedia.org The reaction of this compound with azides falls into this category, providing a direct route to functionalized triazole compounds. clockss.org The resulting poly-1,2,3-triazoles, synthesized through the 1,3-dipolar cycloaddition of polyazides with acetylenedicarboxylic esters, have potential applications in the complexation of metal ions due to the high density of nitrogen atoms. clockss.org

The efficiency of these cycloaddition reactions can be quite high, with some studies reporting moderately high yields of 80–100% when performed at mild temperatures. rsc.org The choice of solvent and reaction temperature can influence the outcome, but the inherent reactivity of this compound often ensures successful cycloaddition. clockss.orgrsc.org

Polymerization Processes

This compound can undergo polymerization through various methods, most notably in the solid state. The resulting polymers, derivatives of polyacetylene, are of interest for their potential electronic properties. acs.org

Solid-state polymerization of this compound is a process where the crystalline monomer is converted into a polymer. acs.orgtandfonline.com This method is of particular interest as it can potentially lead to crystalline and well-oriented polymers due to the constrained molecular movement within the crystal lattice. tandfonline.com It is believed that in such cases, the polymerization propagates along a crystallographic axis of the monomer. tandfonline.com

However, the solid-state polymerization of this compound has been described as a challenging task. acs.org Traditional methods often result in low yields and require long reaction times. acs.orgacs.orgacs.orgresearchgate.netscispace.com

A significant advancement in the solid-state polymerization of ADCA has been achieved through the application of high pressure. acs.orgacs.orgacs.orgscispace.com Traditional methods involving γ-radiation exposure for over 10 days yield only about 5.5% of the polymer. acs.orgacs.orgacs.orgresearchgate.netscispace.com In contrast, applying approximately 6 GPa of pressure can lead to the formation of an n=8 oligomer in less than two minutes. acs.orgacs.orgacs.orgscispace.com

High-pressure techniques are recognized for their ability to facilitate the polymerization of monomers with double or triple bonds. acs.orgdtu.dk By applying pressure, the molecules in the solid state can be brought closer together, to a more favorable orientation and distance for polymerization to occur. acs.org For solid-state reactions, the packing of molecules and the distance between reaction centers are crucial. acs.orgscispace.comdtu.dk In the crystal structure of ADCA, each molecule is surrounded by six neighbors, providing potential pathways for polymerization via its carbon-carbon triple bond. acs.orgscispace.comdtu.dk

The application of pressure can induce phase transitions in the crystal structure of ADCA, which can influence the polymerization process. acs.orgdtu.dk Studies have shown that as pressure increases, the interactions between adjacent molecules change, with some becoming more repulsive, which may signify the loss of CO or CO₂ during polymerization. acs.org The color of the resulting oligomers, often a copper or brown hue, suggests a cis conformation of the ethylene (B1197577) groups in the polymer chain. acs.org

Table 1: Comparison of Polymerization Methods for this compound

| Parameter | γ-Radiation Induced Polymerization | High-Pressure Polymerization |

| Reaction Time | >10 days | <2 minutes |

| Yield | ~5.5% | Oligomer (n=8) formed |

| Conditions | Co-60 γ-rays, room temperature | ~6 GPa pressure |

| Proposed Advantage | - | Brings molecules to favorable orientation and distance |

Solid-state polymerization of this compound can be initiated by γ-rays. tandfonline.com This process is typically carried out at room temperature, either in an open atmosphere or under vacuum. tandfonline.comtandfonline.comtandfonline.com The resulting polymer is a gray-colored powder that is insoluble in most common solvents but partially soluble in dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.comtandfonline.com

The conversion of monomer to polymer in radiation-induced polymerization is generally low, with a limiting conversion of about 5%. tandfonline.comtandfonline.comtandfonline.com No polymer is formed during the initial 100 hours of irradiation in a vacuum, and an even longer induction period is observed in an open atmosphere. tandfonline.comtandfonline.com The polymerization follows a free-radical mechanism. tandfonline.comtandfonline.comtandfonline.com A key feature of this process is the breaking away of at least one of the carboxylic groups as carbon monoxide (CO) or carbon dioxide (CO₂) before the monomer molecules add to the growing polymer chain. tandfonline.comtandfonline.com This is followed by the formation of a cyclic side group, which contains at least one etheric bond. tandfonline.com

The polymer produced is partially crystalline and does not melt at temperatures up to 1200°C. tandfonline.com The mechanism and the structure of the polymer chain have been studied using direct pyrolysis mass spectrometry. tandfonline.com

The solid-state polymerization of this compound often proceeds through a topotactic mechanism. tandfonline.comtandfonline.com This means that the crystal structure of the monomer is largely retained during the polymerization process. tandfonline.comtandfonline.com X-ray diffraction studies have shown that both the monomer and the resulting crystalline polymer have a monoclinic crystal structure with similar cell parameters. tandfonline.comtandfonline.com This indicates that the unpolymerized monomer maintains its crystal structure, which implies that the elimination of CO or CO₂ from the monomer molecule must occur before polymerization can take place. tandfonline.comtandfonline.com

In a topotactic reaction, the orientation of the product's crystal lattice is determined by the orientation of the reactant's crystal lattice. metu.edu.tr For this compound, it is suggested that the polymerization occurs in a way that involves minimal molecular motion. metu.edu.tr There are two potential reaction paths in the solid state: a linear path leading to a trans polymer and a zigzag path resulting in a cis polymer. metu.edu.tr The linear path, which requires less molecular motion, is considered more favorable according to the least motion principle. metu.edu.tr This type of polymerization, where the reaction occurs throughout the crystal rather than just at defect sites, is a hallmark of a topochemical reaction. metu.edu.tr

For a solid-state reaction to occur, the packing of the molecules and the distance between the reaction centers are critical factors. acs.orgscispace.comdtu.dk In the crystal of this compound, each molecule is surrounded by six neighbors, creating several potential interaction pathways for polymerization through its carbon-carbon triple bond. acs.orgscispace.comdtu.dk

Theories proposed by Schmidt suggest that for a topochemical reaction to occur, the reacting centers should be between 3.6 and 4.1 Å apart. dtu.dk However, other theories emphasize the importance of molecular motion, suggesting that it is the movement of the molecules, not just the distance between their centers, that drives the reaction. acs.orgdtu.dk

High-pressure studies have provided insights into the changes in molecular interactions during the polymerization of ADCA. As pressure is applied, the distances between molecules decrease, and the interaction energies change. acs.orgdtu.dk Certain intermolecular interactions become significantly more repulsive at higher pressures, which may facilitate the elimination of CO or CO₂. acs.org The compression of the crystal is anisotropic, meaning it is not uniform in all directions; the b-axis, which lacks strong hydrogen bonding interactions, is the most compressible. acs.orgscispace.comdtu.dk The analysis of these changes helps to understand how pressure can overcome the barriers to polymerization that exist at ambient conditions. acs.org

Solution Polymerization

The polymerization of this compound (ADCA) in an aqueous solution yields a water-soluble polymer with a conjugated backbone, known as poly(acetylene dicarboxylic acid) (PADCA). This process can be initiated by thermal means, where radicals are formed at elevated temperatures, leading to the propagation of the polymer chain. The resulting polymer's structure is typically a mix of cis and trans isomers. The inherent solubility of PADCA, conferred by its carboxylic acid groups, makes it a candidate for various applications where a water-soluble, conjugated polymer is desirable. The polymer can be isolated from the aqueous reaction mixture through precipitation in a non-solvent like methanol.

Formation of Oligomers and Polymer Characterization

The initial stages of ADCA polymerization involve the formation of shorter-chain oligomers. The characterization of both these oligomers and the final high-molecular-weight polymer is crucial for understanding their structural and physical properties. A suite of analytical techniques is employed for this purpose.

Spectroscopic methods are essential for elucidating the polymer's structure. UV-Visible spectroscopy confirms the formation of the conjugated system, evidenced by absorption bands in the visible region. Infrared spectroscopy is used to identify the carboxylic acid functional groups and the carbon-carbon double bonds of the polymer backbone, while also confirming the consumption of the monomer's triple bond. For a more detailed structural analysis, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the proton and carbon environments within the polymer.

The molecular weight and its distribution are determined using techniques like gel permeation chromatography (GPC), which provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

| Analytical Technique | Information Obtained |

| UV-Visible Spectroscopy | Confirmation of conjugated polymer backbone |

| Infrared Spectroscopy | Identification of functional groups (e.g., -COOH, C=C) |

| NMR Spectroscopy | Detailed structural elucidation |

| Gel Permeation Chromatography | Molecular weight and molecular weight distribution |

Decarboxylation Pathways

This compound can undergo decarboxylation, a reaction that involves the loss of carbon dioxide. This process is influenced by temperature and the protonation state of the molecule.

Thermally Induced Decarboxylation

Upon heating, this compound decarboxylates to form propiolic acid through the loss of one CO₂ molecule. Further heating can lead to the loss of a second CO₂ molecule from propiolic acid, yielding acetylene. This thermal decarboxylation is often conducted in high-boiling point solvents to achieve the necessary reaction temperatures.

Decarboxylation Rate Dependence on Protonation State

The rate of decarboxylation is significantly dependent on the protonation state of the carboxylic acid groups. The monoanion of this compound decarboxylates at a much faster rate than the fully protonated diacid. In contrast, the dianion is relatively resistant to decarboxylation. This pH-dependent reactivity allows for control over the decarboxylation process.

Side Reactions and Product Formation

The decarboxylation of this compound can be accompanied by side reactions. Polymerization of the triple bond in both the starting material and the propiolic acid product can occur, especially at high temperatures. Additionally, in the presence of nucleophiles, such as water, addition reactions across the triple bond can lead to the formation of byproducts like ketocarboxylic acids.

Radical Addition Reactions

The triple bond of this compound is reactive towards radicals. These reactions proceed through a chain mechanism initiated by the thermal or photochemical decomposition of a radical initiator like azobisisobutyronitrile (AIBN). The initiating radical adds to the triple bond, forming a vinylic radical intermediate. This intermediate can then propagate the chain by reacting with other molecules, leading to the formation of substituted olefinic compounds or polymers. The stereochemistry of the addition can result in both syn and anti products.

Applications and Advanced Materials Chemistry of Acetylenedicarboxylic Acid

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of linker is crucial in determining the topology, porosity, and functionality of the resulting framework.

Acetylenedicarboxylate (B1228247) (ADC), the dianion of acetylenedicarboxylic acid, is distinguished by its identity as the simplest and shortest straight linear alkyne-based dicarboxylate linker. rsc.org Its structure is characterized by a short, rigid, hydrogen-free C4 carbon backbone with a length of approximately 4.1 Å. rsc.org This linearity and rigidity make it a prime candidate for constructing one-, two-, and three-dimensional coordination polymers (CPs) and MOFs. rsc.orgpitt.edu Despite these advantageous characteristics, a search of the Cambridge Crystallographic Database (CSD) reveals that ADC is used less frequently in MOF and CP engineering compared to other common linkers like terephthalate (B1205515) (BDC). rsc.org The first microporous MOFs based on the acetylenedicarboxylate linker were successfully synthesized with high-valent metal ions such as Cerium(IV), Hafnium(IV), and Zirconium(IV). rsc.org The incorporation of the carbon-carbon triple bond into the MOF backbone can lead to high hydrophilicity and a strong affinity for CO2 adsorption. rsc.org

Table 1: Comparison of Acetylenedicarboxylate with Other Linear Dicarboxylate Linkers

| Linker | Abbreviation | Number of CSD Entries (MOFs/CPs) | Key Structural Feature |

| Acetylenedicarboxylate | ADC | 105 | Shortest, rigid alkyne-based |

| Fumarate | Fum | 551 | Alkene-based |

| 1,4-Benzenedicarboxylate | BDC | 3039 | Benzene (B151609) ring core |

| 4,4'-Biphenyldicarboxylate | BPDC | 652 | Biphenyl core |

| Data sourced from a 2021 CSD search. rsc.org |

The primary obstacle in utilizing this compound for MOF synthesis is its inherent thermal instability. rsc.orgrsc.org The acid and its dicarboxylate are known to decompose readily in solutions at the elevated temperatures typically required for standard solvothermal and hydrothermal synthesis methods. rsc.orgberkeley.edu This thermosensitivity has historically limited its application in the construction of porous frameworks. rsc.org To circumvent this issue, alternative synthetic strategies have been developed, including room temperature solution synthesis and mechanochemical methods, which avoid the need for high temperatures. rsc.orgberkeley.edu For instance, an isoreticular metal-organic framework, IRMOF-0, which shares the cubic topology of the well-known MOF-5, was synthesized at room temperature using this compound to accommodate the linker's thermal sensitivity. berkeley.eduacs.org Another challenge is the propensity of the acetylenedicarboxylate linker to undergo facile in situ hydrohalogenation, which can result in the formation of halogen-functionalized fumarate-based MOFs instead of the intended acetylene-based structure. rsc.orguni-duesseldorf.de

Polymer Chemistry and Conjugated Materials

The carbon-carbon triple bond in this compound is a key functional group for polymerization, leading to the formation of conjugated systems with interesting electronic properties.

Polyynes, which are chains of sp-hybridized carbon atoms with alternating single and triple bonds, are considered models for the one-dimensional carbon allotrope, carbyne. nih.gov this compound serves as a precursor for the synthesis of polyynes through methods like anodic oxidation. srce.hrresearchgate.net The electrochemical oxidation of the dipotassium (B57713) salt of this compound results in decarboxylation and the formation of soluble polyynes, alongside carbon dioxide and carbon monoxide. srce.hrresearchgate.netsrce.hr No free acetylene (B1199291) is detected in this process. srce.hrresearchgate.net Additionally, solid-state polymerization of this compound can be achieved. acs.orgscispace.com While traditional methods using γ-radiation result in very low yields (around 5.5%) over long exposure times, applying high pressure (around 6 GPa) can facilitate the reaction to form oligomers in a much shorter time frame. acs.orgscispace.com

Table 2: Polymerization Methods for this compound (ADCA)

| Method | Conditions | Product | Key Findings |

| Anodic Oxidation | Electrolysis of dipotassium salt | Soluble polyynes, CO, CO₂ | Kolbe-type reaction with decarboxylation. srce.hrresearchgate.netsrce.hr |

| γ-Radiation | Long exposure times (>10 days) | Polymer | Very low yield (~5.5%). scispace.com |

| High-Pressure | ~6 GPa, <2 minutes | n=8 Oligomer | Significantly improved efficiency over radiation methods. acs.orgscispace.com |

The synthesis of polymers from acetylenic precursors is of significant interest for creating conducting materials. scispace.com Polyacetylene, for example, is a well-known conducting polymer. The solid-state polymerization of this compound is explored as a potential route to form conducting polyacetylene-type polymers. scispace.com The oligomers produced via high-pressure synthesis exhibit a copper or brown hue, which suggests a cis conformation of the ethylene (B1197577) groups within the polymer chain, distinguishing them from the metallic luster of some other conducting polymers. acs.orgscispace.com The anodic oxidation of this compound, which yields polyynes, produces conjugated materials that are inherently interesting for their potential electronic properties, including electrical conductivity. srce.hrsrce.hr

Phase Change Materials (PCM) from Fatty Alcohol Esters

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a change in their physical state. Organic PCMs, including fatty acids and their esters, have garnered significant attention for thermal energy storage in applications such as solar energy systems and smart buildings due to their high heat storage capacity and chemical stability. mdpi.comjetir.org

Esters of this compound with fatty alcohols are being explored for the preparation of PCMs. wikipedia.org Fatty acids themselves, such as lauric acid, stearic acid, and palmitic acid, are well-studied PCMs, but can suffer from issues like leakage during phase transitions. mdpi.com Esterification of fatty acids with various alcohols, including long-chain fatty alcohols, can produce a wide range of esters with tunable melting points and high enthalpies of fusion, making them suitable for different thermal energy storage applications. mdpi.comcetjournal.it The synthesis of these esters often involves Fischer esterification. mdpi.com

Research has shown that the thermal properties of fatty acid esters are influenced by the chain lengths of both the carboxylic acid and the alcohol components. For instance, the melting temperature tends to increase with the length of the aliphatic chains. mdpi.com While specific data on the thermal properties of this compound-based fatty alcohol esters as PCMs is an emerging area of research, the established principles of fatty acid ester PCMs provide a strong foundation for their development.

Below is a table summarizing the thermal properties of some fatty acid esters that have been investigated as PCMs.

| Fatty Acid Ester | Melting Temperature (°C) | Latent Heat of Fusion (kJ/kg) |

| Cetyl Ester of Hydrogenated Palm Stearin | 55.9 | 257.26 |

Table 1: Thermal properties of a fatty acid ester PCM. Data sourced from a study on the esterification of hydrogenated palm stearin. cetjournal.it

Supramolecular Chemistry and Crystal Engineering

The unique structural and chemical characteristics of this compound and its derivatives make them powerful building blocks in supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of complex, organized structures through non-covalent interactions.

Zwitterionic Molecules and Supramolecular Building Blocks

This compound readily reacts with various pyridine (B92270) derivatives to form zwitterionic molecules. core.ac.ukrsc.org These zwitterions, which contain both a positive and a negative charge within the same molecule, are of great interest as supramolecular building blocks. rsc.org The formation of these zwitterions is often a straightforward process, yielding single crystals under mild conditions. rsc.org

Multi-component Crystals and Ionic Frameworks

The zwitterions derived from this compound and pyridines can be further utilized to create multi-component crystals by combining them with other small organic molecules, known as co-formers. core.ac.uk This approach has been explored to generate novel salts and co-crystals with tailored properties. For example, zwitterions have been combined with melamine (B1676169) to form new hydrated salts. core.ac.uk

Acetylenedicarboxylate, the dianion of this compound, is a particularly effective linker in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net Its linear, rigid nature allows for the creation of well-defined and predictable network structures. By coordinating with metal ions, it can form extended frameworks with various topologies. For instance, in combination with zinc, it has been shown to form a two-fold interpenetrating framework with a diamondoid topology. researchgate.net The resulting frameworks can incorporate other molecules and ions within their structures, leading to complex multi-component crystalline materials. researchgate.net

Porosity in Zwitterionic Polymorphs

An intriguing aspect of the zwitterions formed from this compound is their ability to exhibit polymorphism—the existence of multiple crystalline forms with different molecular packing. core.ac.ukacs.org The formation of a specific polymorph can be highly dependent on the reaction conditions, such as the solvent system and temperature. acs.org

Significantly, some of these zwitterionic polymorphs have been shown to be porous. For example, a zwitterion formed from the reaction of this compound and 4-benzylpyridine (B57826) has a polymorphic form that is porous to dioxane. acs.org This porosity arises from the specific arrangement of the molecules in the crystal lattice, creating channels or voids that can accommodate guest molecules. The discovery of porosity in these materials opens up possibilities for their use in applications such as separation, storage, and sensing.

Catalysis

This compound and its derivatives also play a role in the field of catalysis, both as components of catalysts and as substrates in catalyzed reactions.

Role of this compound in Catalytic Reactions

This compound can be a precursor in the synthesis of catalytic materials. For instance, a metal-organic framework (MOF) based on copper(II) ions and this compound (CuADCA) has been synthesized and investigated for its catalytic activity. chimicatechnoacta.ru This CuADCA material was found to act as a catalyst in the electrochemical oxidation of creatinine, glucose, and urea. chimicatechnoacta.ru The synthesis of this MOF was achieved through the deprotonation of this compound with triethylamine (B128534) in the presence of a copper salt. chimicatechnoacta.ru

Furthermore, reactions involving this compound can be influenced by catalysts. The reaction of this compound with thionyl chloride to produce dichloromaleic anhydride (B1165640) is catalyzed by dimethylformamide. acs.org Other bases like pyridine and triethylamine can also catalyze this reaction, albeit with lower yields. acs.org In the realm of organic synthesis, Diels-Alder reactions involving esters of this compound can be influenced by the choice of solvent and the presence of catalysts, affecting the diastereoselectivity of the reaction. cdnsciencepub.com Additionally, an enzyme has been identified that converts this compound to pyruvate, demonstrating its involvement in biocatalytic pathways. nih.gov

Novel Catalytic Materials

This compound serves as a crucial building block for novel catalytic materials, primarily through its incorporation into metal-organic frameworks (MOFs) and its use in the synthesis of advanced carbon allotropes that support catalytically active metals.

A notable example is the development of a metal-organic framework based on copper(II) and this compound (CuADCA). chimicatechnoacta.ru This material has demonstrated effectiveness as a catalyst in the electrochemical oxidation of creatinine, urea, and glucose. chimicatechnoacta.ru The CuADCA material, synthesized for the first time by deprotonation with triethylamine, forms laminated flakes with diameters ranging from 1 to 20 µm. chimicatechnoacta.ru When immobilized on a glassy carbon electrode, CuADCA significantly enhances the detection sensitivity for creatinine, showing promise for the development of enzymeless sensors for critical medical diagnostics. chimicatechnoacta.ru

Furthermore, this compound is a key reactant in the synthesis of gamma-graphyne (γ-graphyne), a two-dimensional carbon allotrope with a unique structure of sp and sp² hybridized carbon atoms. rsc.orgresearchgate.netnih.gov This material, with its high surface area and potential for high carrier mobility, serves as an excellent support for metallic catalysts. rsc.orgresearchgate.netrsc.org In a novel one-pot synthesis, γ-graphyne is produced via a palladium-catalyzed decarboxylative coupling reaction between hexabromobenzene (B166198) and this compound. rsc.orgresearchgate.netnih.gov During this process, palladium nanoparticles can be deposited onto the γ-graphyne support, creating a Pd/γ-graphyne composite. rsc.orgmdpi.com This composite material exhibits superior catalytic activity for the reduction of 4-nitrophenol, outperforming conventional catalysts like Pd on activated carbon, graphene oxide, or carbon nanotubes. rsc.orgresearchgate.netnih.gov The synthesis method is advantageous due to its mild reaction conditions and potential for mass production. rsc.orgresearchgate.net

Carbon Materials and Nanocomposites

The thermal decomposition of metal salts of this compound provides a versatile route to producing graphitic carbon materials. nih.govnih.gov The process leverages the acetylene unit within the acid's structure as an excellent source for carbon. researchgate.net When salts of this compound, particularly with metals like silver, are heated, they undergo a decomposition process that results in the formation of graphitic layers. nih.govnih.gov

Research has shown that the metal cations present in the salt can act as catalysts for the graphitization process. nih.govresearchgate.net For instance, the thermal decomposition of a silver(I) acetylenedicarboxylate salt leads to the in situ reduction of silver cations to silver nanoparticles, which then catalytically promote the formation of graphite (B72142) layers from the polymerization of the acetylene triple bonds. nih.govnih.govdntb.gov.ua This catalytic action allows for graphitization to occur under relatively mild conditions. researchgate.net The choice of cation in the salt can also influence the structure and morphology of the resulting carbon materials; alkali salts of this compound, for example, have been used as precursors for carbon spheres. beilstein-journals.org

A significant application of this compound is in the synthesis of nanocomposites consisting of silver nanoparticles embedded within a carbon matrix. nih.govnih.gov These materials are formed through the thermal decomposition of a precursor silver(I) salt of this compound. nih.govresearchgate.net The synthesis proceeds via an in situ reduction of the silver cations and polymerization of the central acetylene units. nih.gov

Two primary methods have been successfully employed for this synthesis:

Pyrolysis: The solid silver acetylenedicarboxylate salt is heated in an autoclave at 300°C. nih.govresearchgate.net

Thermolysis: The silver salt is heated in a xylene suspension at its reflux temperature. nih.govresearchgate.net

In both methods, the silver nanoparticles that form act as catalysts for the creation of graphitic layers that encapsulate them, resulting in a structure of silver nanoparticles distributed within a carbon matrix. nih.govresearchgate.net High-resolution transmission electron microscopy (HR-TEM) images clearly show the graphitic layers covering the silver nanoparticles. nih.govresearchgate.net Raman spectroscopy further confirms the presence of sp²-hybridized carbon, characteristic of graphite. nih.govresearchgate.net Interestingly, the thermolysis of the silver salt in xylene can also lead to a minor fraction of quasicrystalline silver. nih.govresearchgate.net

| Synthesis Method | Conditions | Key Findings | Reference |

|---|---|---|---|

| Pyrolysis (Solid-State) | 1 g Ag/ACD salt heated in an autoclave at 300°C for 2 hours. | Formation of silver nanoparticles embedded in a carbon matrix. Better graphitization compared to the solution method. | nih.govresearchgate.net |

| Thermolysis (Solution) | Ag/ACD salt suspended in xylene and refluxed for 1 hour. | Formation of silver nanoparticles in a carbon matrix. A minor fraction of quasicrystalline silver was observed. | nih.govresearchgate.net |

This compound is a critical reagent in the bottom-up synthesis of γ-graphyne, a 2D carbon allotrope featuring a network of benzene rings connected by acetylene linkages. rsc.orgmdpi.com A novel and efficient one-pot method has been developed that utilizes a palladium-catalyzed decarboxylative coupling reaction between hexabromobenzene and this compound. rsc.orgresearchgate.netnih.gov

This synthesis is noted for its simplicity and mild reaction conditions, which makes it a promising route for the potential mass production of γ-graphyne. rsc.orgresearchgate.net The resulting material is a two-dimensional structure composed of an equal ratio of sp- and sp²-hybridized carbon atoms. rsc.orgnih.gov The structure, morphology, and components of the synthesized γ-graphyne have been confirmed through various analytical techniques, including Raman spectroscopy, X-ray diffraction (XRD), and high-resolution transmission electron microscopy (HRTEM). rsc.org This synthetic approach represents a significant advancement over other methods like mechanochemical ball milling or ultrasonic irradiation, which may require more complex equipment. researchgate.netrsc.org

Organic Synthesis Reagent

This compound is a fundamental precursor in the synthesis of dimethyl acetylenedicarboxylate (DMAD), a highly versatile and widely used reagent in organic chemistry. ontosight.aiwikipedia.org DMAD is a powerful dienophile in Diels-Alder reactions and a potent Michael acceptor, making it invaluable for constructing complex molecules and heterocyclic systems. ontosight.aichemicalbook.com

The standard laboratory preparation involves the esterification of this compound with methanol (B129727), using concentrated sulfuric acid as a catalyst. chemicalbook.comlookchem.comorgsyn.org In practice, the commercially available potassium acid salt of this compound is often used as the starting material. lookchem.comorgsyn.org The salt is added to a cooled solution of methanol and sulfuric acid and allowed to react over several days at room temperature. lookchem.comorgsyn.org Following the reaction, an extraction and purification process yields the final DMAD product. lookchem.com

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Potassium acid salt of this compound (0.66 mole) | Methanol (12.5 moles) | Concentrated Sulfuric Acid (2.04 moles) | 4 days at room temperature | 72-88% | lookchem.comorgsyn.org |

Building Block for Complex Heterocyclic Molecules

This compound and its esters, particularly dimethyl acetylenedicarboxylate (DMAD), are exceptionally versatile reagents in organic synthesis due to the electrophilic nature of their carbon-carbon triple bond. chemicalbook.comontosight.aithieme-connect.com This high electrophilicity makes them excellent substrates for a wide array of chemical reactions, establishing them as fundamental building blocks for the synthesis of complex heterocyclic molecules. ontosight.aithieme-connect.com The reactivity of DMAD is primarily leveraged through three major pathways: cycloaddition reactions, Michael additions, and multicomponent reactions that often generate zwitterionic intermediates. thieme-connect.com

In cycloaddition reactions, DMAD is widely employed as a potent dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions. thieme-connect.comd-nb.info These reactions provide efficient routes to a multitude of cyclic and heterocyclic frameworks. The reactions of DMAD with various heterocyclic dienes, such as furans, have been extensively studied. thieme-connect.com For instance, the reaction of 2-chloro-1-(p-nitrophenacyl)pyridinium ylide with DMAD results in the formation of a 5-chloroindolizine (B13661133) derivative. scispace.com

Michael addition is another common strategy where a nucleophile attacks one of the sp-hybridized carbons of the alkyne. thieme-connect.com This initial addition is often followed by an intramolecular cyclization, providing a powerful method for constructing heterocyclic rings. thieme-connect.com This approach has been successfully applied to a broad range of heteroaromatic systems, including pyridines, quinolines, isoquinolines, thiazoles, imidazoles, and quinoxalines, using DMAD as the cyclizing agent. thieme-connect.com The reaction between thioamides or thiourea (B124793) derivatives and DMAD is a well-established method for preparing 1,3-thiazolidin-4-ones or 1,3-thiazin-4-ones, depending on the reaction conditions. thieme-connect.com

| Reaction Type | Reactant Class | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Pyridinium Ylides | Indolizine | scispace.com |

| Michael Addition / Cyclization | Thiourea Derivatives | 1,3-Thiazolidin-4-one | thieme-connect.com |

| Michael Addition / Cyclization | Thioamides | 1,3-Thiazin-4-one | thieme-connect.com |

| Multicomponent Reaction | Isocyanides & Anhydrides | Methylfurans / Spirolactones | thieme-connect.com |

Synthesis of Furan (B31954) Derivatives

This compound esters are key precursors in several synthetic routes to furan derivatives. These methods often exhibit high atom economy and allow for the construction of highly substituted furan rings.

One notable method involves a copper(I)-catalyzed radical addition. Dimethyl acetylenedicarboxylate (DMAD) can react with acetophenones in the presence of a Cu(I) catalyst to yield furan derivatives. chemicalbook.com Another powerful approach is through multicomponent reactions. A facile preparation of 3-aminofuran derivatives has been reported via the reaction of thiazole (B1198619) carbenes (generated in-situ from thiazolium salts), various aldehydes, and DMAD. nih.gov This process is effective for aryl, α,β-unsaturated, and aliphatic aldehydes. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions provide an elegant route to complex furan-containing structures. Esters of this compound react with strained alkynes like cyclooctyne (B158145) at room temperature. d-nb.infomdpi.com This reaction proceeds via a 1,3-dipolar cycloaddition to generate a short-lived furan-derived intermediate, which can then be trapped by additional molecules of the acetylenedicarboxylate or other reagents like methanol or aldehydes to yield polycyclic products. d-nb.info

| Reactants | Reaction Type | Catalyst/Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| DMAD, Acetophenones | Radical Addition | Cu(I) | Furan derivatives | chemicalbook.com |

| DMAD, Thiazolium Salts, Aldehydes | Multicomponent Reaction | -78 to 0 °C, CH₂Cl₂ | Substituted 3-aminofurans | nih.gov |

| Dialkyl Acetylenedicarboxylates, Cyclooctyne | 1,3-Dipolar Cycloaddition | Room temperature | Polycyclic furan-derived products | d-nb.infomdpi.com |

Formation of Hexaarylbenzenes

Hexaarylbenzenes (HABs) are molecules of significant interest in materials science, and this compound derivatives serve as critical components in their synthesis. Programmed synthetic methods have been developed that allow for the creation of HABs with distinct aryl substituents at all six positions, overcoming previous synthetic limitations. nih.govelsevierpure.com

One established method involves the Diels-Alder reaction of 2H-pyran-2-ones (α-pyrones) with acetylene derivatives. researchgate.net The initially formed cycloadduct readily undergoes aromatization through the elimination of carbon dioxide, yielding highly substituted benzene derivatives. researchgate.net When methyl acetylenedicarboxylate is used as the dienophile, the reaction produces dimethyl phthalates. researchgate.net